molecular formula C2H2Br2 B7800176 1,2-Dibromoethylene CAS No. 25429-23-6

1,2-Dibromoethylene

Cat. No. B7800176
CAS RN: 25429-23-6
M. Wt: 185.85 g/mol
InChI Key: UWTUEMKLYAGTNQ-OWOJBTEDSA-N
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Description

1,2-Dibromoethylene is a useful research compound. Its molecular formula is C2H2Br2 and its molecular weight is 185.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dibromoethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromoethylene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(E)-1,2-dibromoethene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTUEMKLYAGTNQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Br)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060241, DTXSID001019898
Record name 1,2-Dibromoethylene
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Record name (E)-1,2-dibromoethene
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Molecular Weight

185.85 g/mol
Source PubChem
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Physical Description

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index]
Record name 1,2-Dibromoethylene
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Boiling Point

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C
Record name 1,2-DIBROMOETHYLENE
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Solubility

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C
Record name 1,2-DIBROMOETHYLENE
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Density

2.21 @ 17 °C/4 °C
Record name 1,2-DIBROMOETHYLENE
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Vapor Pressure

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C
Record name 1,2-Dibromoethylene
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Product Name

1,2-Dibromoethylene

Color/Form

Colorless liquid

CAS RN

590-12-5, 540-49-8, 25429-23-6
Record name Ethene, 1,2-dibromo-, (1E)-
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Record name 1,2-Dibromoethylene
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Record name Ethene, dibromo-
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Record name Ethene, 1,2-dibromo-
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Record name 1,2-Dibromoethylene
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Record name (E)-1,2-dibromoethene
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Record name 1,2-dibromoethylene
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Record name 1,2-DIBROMOETHYLENE, (1E)-
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Record name 1,2-DIBROMOETHYLENE
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Melting Point

Melting point: -6.5 °C /Trans-isomer/
Record name 1,2-DIBROMOETHYLENE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromoethylene
Reactant of Route 2
1,2-Dibromoethylene

Citations

For This Compound
538
Citations
YP Chang, PC Lee, KC Lin, CH Huang… - …, 2008 - Wiley Online Library
The Br 2 elimination channel is probed for 1,2‐C 2 H 2 Br 2 in the B ${{}^3{\rm{\Pi }}_{ou}^ + }$ –X ${{}^1{\rm{\Sigma }}_g^ + }$ transition upon irradiation at 248 nm by using cavity ring‐…
A Demiel - The Journal of Organic Chemistry, 1962 - ACS Publications
The cis-trans isomeric forms of 1, 2-dibromo-l-fluoroethylene havebeen prepared and their structures determined from the infrared spectra and dipole moments. These have been …
Number of citations: 21 pubs.acs.org
WK Kwok, WG Lee, SI Miller - Journal of the American Chemical …, 1969 - ACS Publications
Kinetics, isotope rate effect, and mechanism of dehydrobromination of cis-1,2-dibromoethylene with triethylamine in dimethylform Page 1 468 The Kinetics, Isotope Rate Effect, and …
Number of citations: 37 pubs.acs.org
J Kim, SK Kim - The Journal of Chemical Physics, 2021 - pubs.aip.org
Photofragmentation dynamics of cis and trans isomers of 1, 2-dibromoethylene (1, 2-DBE) have been investigated by multiphoton excitation using a picosecond (ps) laser pulse. It has …
Number of citations: 7 pubs.aip.org
BP Andreini, M Benetti, A Carpita, R Rossi - Gazzetta Chimica Italiana, 1988 - arpi.unipi.it
(E)/(Z)-1,2-Dibromoethylene (I) underwent palladium-catalyzed diastereoselective alkynylation reaction with alkynylzinc chlorides RC≡CZnCl (R = Bu, BuCH2, Me3Si, Ph, 2-thienyl) to …
Number of citations: 23 arpi.unipi.it
L Hua, WB Lee, MH Chao, B Zhang… - The Journal of chemical …, 2011 - pubs.aip.org
Elimination pathways of the Br 2+ and Br+ ionic fragments in photodissociation of 1, 2-and 1, 1-dibromoethylenes (C 2 H 2 Br 2) at 233 nm are investigated using time-of-flight mass …
Number of citations: 12 pubs.aip.org
W Shi, VN Staroverov, RH Lipson - The Journal of chemical physics, 2009 - pubs.aip.org
Resonance-enhanced multiphoton ionization (REMPI) spectra of 1, 2-dibromoethylene (C 2 H 2 Br 2) obtained using ultraviolet fundamental wavelengths between 280 and 312.5 nm …
Number of citations: 6 pubs.aip.org
GL Casalone, C Mariani, A Mugnoli… - Acta …, 1967 - scripts.iucr.org
The crystal structure of 2-bromo-l, l-di-p-tolylethylene, C16HIsBr, at room temperature, has been determined by three-dimensional methods, including anisotropic refinement by full-…
Number of citations: 17 scripts.iucr.org
PC Lee, PY Tsai, MK Hsiao, KC Lin… - …, 2009 - Wiley Online Library
A process of elimination: Optical spectra of the Br 2 product eliminated from the photodissociation of 1,1‐dibromoethylene at 248 nm are obtained (see picture), and the subsequent …
S Datta, JI Brauman, RN Zare - Journal of the American Chemical …, 1979 - ACS Publications
The reaction of electronically excited iodine monochloride with cis-and trans-1, 2-dibromoethylene has been studied in detail. Selective excitation of 137C1, using a CW dye laser, gave …
Number of citations: 9 pubs.acs.org

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